5-Bromoquinoxalin-6-amine

Catalog No.
S1534753
CAS No.
134892-45-8
M.F
C8H6BrN3
M. Wt
224.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromoquinoxalin-6-amine

CAS Number

134892-45-8

Product Name

5-Bromoquinoxalin-6-amine

IUPAC Name

5-bromoquinoxalin-6-amine

Molecular Formula

C8H6BrN3

Molecular Weight

224.06 g/mol

InChI

InChI=1S/C8H6BrN3/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-4H,10H2

InChI Key

IRAOSCSPAYZRJE-UHFFFAOYSA-N

SMILES

Array

Synonyms

pyro-Glu-Phe-Lys-pNA, S 2403, S-2403, S2403

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1N)Br

The exact mass of the compound 5-Bromoquinoxalin-6-amine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromoquinoxalin-6-amine (CAS 134892-45-8 / 50358-63-9) is a highly specialized, regiochemically pure ortho-bromoamine built on a quinoxaline core. In industrial and medicinal chemistry, it serves as the critical starting material and primary analytical benchmark (EP Impurity B / USP Related Compound A) for the synthesis of brimonidine, a highly selective α2-adrenergic receptor agonist. The specific juxtaposition of the 6-amino nucleophile and the sterically demanding, electron-withdrawing 5-bromo substituent dictates the compound's reactivity in condensation and cyclization workflows, particularly for forming fused or linked imidazoline systems. Procuring this intermediate at high purity (>99%) is a fundamental requirement for downstream pharmaceutical manufacturing, as it bypasses the poor regiocontrol associated with late-stage bromination and directly establishes the lipophilic profile required for target API efficacy [1].

Substituting 5-Bromoquinoxalin-6-amine with unbrominated 6-aminoquinoxaline or alternative regioisomers (such as 6-bromoquinoxalin-5-amine) fundamentally disrupts both the synthetic sequence and the end-product performance. The absence of the 5-bromo group yields a des-bromo API that lacks the critical lipophilicity and electronic distribution necessary for high α2-receptor selectivity, rendering the final compound pharmacologically inferior. Furthermore, attempting to introduce the bromine atom at a later synthetic stage—after the imidazoline ring has been coupled—results in poor regioselectivity, off-target halogenation, and unacceptable yields [1]. Consequently, using the precisely pre-brominated 5-Bromoquinoxalin-6-amine is the only viable procurement strategy to ensure correct regiochemistry, maintain high coupling efficiencies, and meet strict pharmacopeial impurity limits.

Downstream API Selectivity Driven by the 5-Bromo Substituent

The primary procurement driver for 5-Bromoquinoxalin-6-amine over its unbrominated counterpart (6-aminoquinoxaline) is its direct translation into the highly selective API, brimonidine. The retention of the 5-bromo group on the quinoxaline core is responsible for the final drug's α2-adrenergic receptor selectivity, which is 7 to 12 times higher than that of clonidine and 23 to 32 times higher than apraclonidine . Using the unbrominated baseline fails to achieve this specific receptor affinity profile.

Evidence DimensionDownstream α2-adrenergic receptor selectivity
Target Compound Data5-Bromo-substituted API achieves 7-12x higher selectivity than clonidine
Comparator Or BaselineUnbrominated analogs or clonidine/apraclonidine baselines
Quantified Difference7x to 32x enhancement in target receptor selectivity
Conditionsin vitro/in vivo pharmacological binding assays for the downstream API

The exact 5-bromo substitution is non-negotiable for manufacturers aiming to produce the specific, high-efficacy glaucoma API rather than a generic, low-selectivity analog.

One-Pot Cyclization Yield for Imidazoline Ring Formation

Despite the steric hindrance introduced by the ortho-bromo group, 5-Bromoquinoxalin-6-amine demonstrates robust processability in industrial condensation reactions. When reacted with N,N-dimethyldichloromethylene immonium chloride or N-acetyl ethylene urea, it successfully forms the required imidazoline linkage. Optimized one-pot processes utilizing this specific brominated precursor achieve an overall isolated yield of approximately 40%, while alternative multi-step routes or late-stage bromination attempts suffer from severe yield degradation and complex regioisomer separation[1].

Evidence DimensionOverall isolated yield in imidazoline coupling
Target Compound Data~40% overall yield in optimized one-pot condensation/cyclization
Comparator Or BaselineLate-stage bromination routes
Quantified DifferenceSignificant reduction in unit operations and elimination of regioisomer purification losses
ConditionsCondensation with immonium chloride or N-acetyl ethylene urea under mild conditions

Procuring the pre-brominated amine enables a streamlined, high-yield synthetic route, directly reducing bulk manufacturing costs.

Pharmacopeial Compliance as a Quantitative Reference Standard

Beyond its role as a precursor, 5-Bromoquinoxalin-6-amine is strictly required as an analytical reference standard (Brimonidine EP Impurity B / USP Related Compound A). Because unreacted precursor carries over into the final API batch, generic quinoxaline standards cannot be used for quantification. High-purity 5-Bromoquinoxalin-6-amine (>99.5%) must be procured to accurately calibrate HPLC assays, ensuring that residual levels in the final formulation remain below the stringent ICH reporting thresholds (typically ≤0.15%) .

Evidence DimensionAnalytical calibration accuracy for API release
Target Compound DataExact structural match required for quantifying EP Impurity B
Comparator Or BaselineGeneric or unbrominated quinoxaline standards
Quantified Difference100% specificity for Impurity B detection vs. 0% for generic standards
ConditionsGMP-compliant HPLC batch release testing

Procurement of this exact compound as a high-purity standard is a strict regulatory requirement for the commercial release of brimonidine tartrate.

Active Pharmaceutical Ingredient (API) Manufacturing

The primary industrial application is serving as the key starting material for the synthesis of brimonidine tartrate, where its pre-installed 5-bromo group ensures correct regiochemistry and optimal receptor selectivity in the final drug [1].

Pharmacopeial Reference and GMP Batch Release

Used as Brimonidine EP Impurity B (USP Related Compound A) in analytical laboratories to calibrate HPLC equipment, quantify unreacted precursor limits, and ensure regulatory compliance for commercial ophthalmic solutions [1].

Development of Novel Alpha-2 Adrenergic Agonists

Utilized in medicinal chemistry as a rigid, lipophilic ortho-haloamine scaffold to synthesize next-generation quinoxaline derivatives, exploring new structure-activity relationships for cardiovascular or intraocular pressure-lowering agents [1].

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

222.97451 Da

Monoisotopic Mass

222.97451 Da

Heavy Atom Count

12

UNII

EU356DA5Q4

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (33.33%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Last modified: 07-17-2023

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